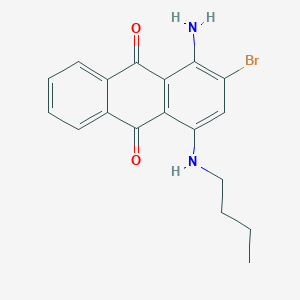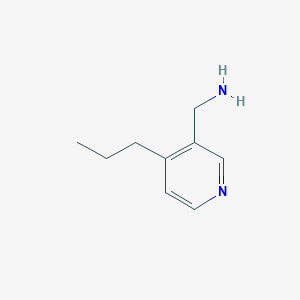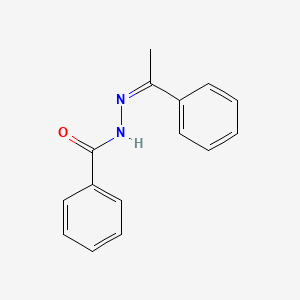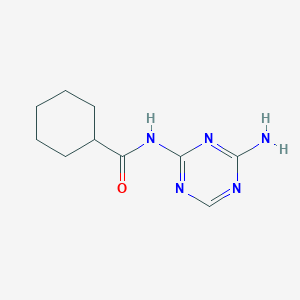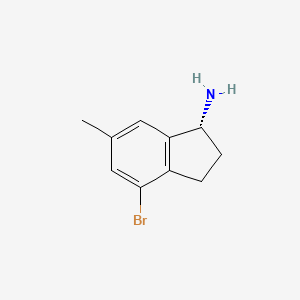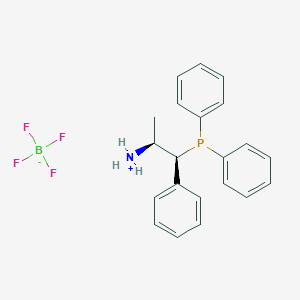![molecular formula C21H20N4O3S B13133504 2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid CAS No. 63545-92-6](/img/structure/B13133504.png)
2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a phenylthio group, a piperidine ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and an amine.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction involving a piperidine derivative.
Coupling with Benzoic Acid: The final step involves the coupling of the triazine derivative with benzoic acid using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, optimization of reaction conditions (temperature, solvent, concentration), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-((4-(Phenylthio)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
2-((4-(Phenylthio)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different ring structures.
Propiedades
Número CAS |
63545-92-6 |
|---|---|
Fórmula molecular |
C21H20N4O3S |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-[(4-phenylsulfanyl-6-piperidin-1-yl-1,3,5-triazin-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C21H20N4O3S/c26-18(27)16-11-5-6-12-17(16)28-20-22-19(25-13-7-2-8-14-25)23-21(24-20)29-15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,26,27) |
Clave InChI |
QKBNRVANFKSAPA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)SC3=CC=CC=C3)OC4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


copper](/img/structure/B13133436.png)


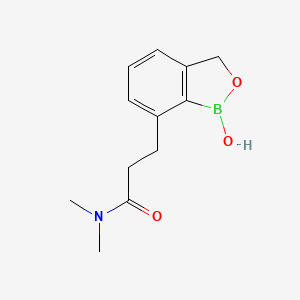
![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)
